Dodecyl 2-sulfanylpropanoate
Description
Dodecyl 2-sulfanylpropanoate (CAS: N/A; systematic name: propanoic acid, 2-mercapto-, dodecyl ester) is a sulfur-containing ester with a dodecyl (C₁₂) alkyl chain and a 2-sulfanylpropanoic acid backbone. This compound is structurally characterized by a thioester group (–S–CO–O–), which distinguishes it from conventional esters (e.g., carboxylates).
Properties
CAS No. |
51317-31-8 |
|---|---|
Molecular Formula |
C15H30O2S |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
dodecyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C15H30O2S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)18/h14,18H,3-13H2,1-2H3 |
InChI Key |
VMOFMVRUKMJXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 2-sulfanylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanol with 2-mercaptopropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Dodecyl 2-sulfanylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of dodecyl 2-sulfanylpropanoate primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their interaction and solubilization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with dodecyl 2-sulfanylpropanoate but differ in alkyl chain length, counterions, or functional groups:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₅H₃₀O₂S | Thioester (–S–CO–O–) | C₁₂ alkyl chain, sulfur in ester linkage |
| Ethyl 2-sulfanylpropanoate | C₅H₁₀O₂S | Thioester | C₂ alkyl chain, shorter hydrophobe |
| Octyl 2-sulfanylpropanoate | C₁₁H₂₂O₂S | Thioester | C₈ alkyl chain, moderate hydrophobicity |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | Sulfate (–OSO₃⁻Na⁺) | C₁₂ chain, ionic head group |
| Isopropanolamine Dodecylbenzenesulfonate | C₂₁H₃₈O₄S·C₃H₉NO | Sulfonate (–SO₃⁻), amine counterion | Aromatic benzene ring, branched counterion |
| 2-[(Dodecylsulfanyl)carbonothioyl-sulfanyl]propanoic acid | C₁₆H₃₀O₂S₃ | Dithiocarbonate (–S–CS–S–) | Complex sulfur-rich head group |
Physical and Chemical Properties
Solubility and Polarity
- This compound: Limited water solubility due to the long C₁₂ chain and non-ionic thioester group. Highly soluble in organic solvents (e.g., chloroform, ethanol) .
- Ethyl 2-sulfanylpropanoate: More water-soluble than dodecyl analogs due to shorter C₂ chain but still hydrophobic .
- SDS : Highly water-soluble due to ionic sulfate group; forms micelles in aqueous solutions .
- Isopropanolamine Dodecylbenzenesulfonate: Moderate water solubility enhanced by polar sulfonate and amine groups; used in detergent formulations .
Thermal Stability
- Thioesters like this compound exhibit lower thermal stability compared to sulfates (e.g., SDS) due to weaker C–S bonds. SDS retains stability up to 200°C, while thioesters may decompose near 150°C .
Crystallization Behavior
- SDS crystallization is strongly influenced by additives (e.g., metal ions), which alter kinetics without affecting melting points . This compound’s crystallization is less studied but likely sensitive to sulfur-based impurities.
Key Research Findings
- Crystallization Kinetics: Additives (e.g., Na⁺, K⁺) in SDS systems alter crystal morphology (e.g., hexagonal vs. Similar effects are hypothesized for this compound.
- Molecular Packing : X-ray crystallography of sulfur-rich analogs (e.g., the compound in ) reveals that bulky sulfur groups disrupt symmetry, reducing crystallinity compared to SDS .
Chemical Reactions Analysis
Radical Chain Transfer Reactions
Dodecyl 2-sulfanylpropanoate acts as a chain-transfer agent (CTA) in radical polymerization due to its labile sulfur-hydrogen bond. The thiol (-SH) group donates a hydrogen atom to propagating polymer radicals, terminating chain growth while generating a new radical that reinitiates polymerization.
Key Findings:
-
Mechanism :
The generated thiyl radical reacts with monomers (e.g., styrene or acrylates) to propagate new chains .
-
Kinetic Data :
-
Impact on Polymer Properties :
Increases polydispersity (Ð ≈ 1.2–1.5) while reducing molecular weight (M<sub>n</sub> ~10,000–30,000 g/mol) .
Oxidation to Disulfides
The thiol group undergoes oxidation under mild conditions to form a disulfide bridge, critical for stabilizing self-assembled monolayers (SAMs) or crosslinked materials.
Reaction Pathway:
-
Conditions : Air exposure or catalytic oxidants (e.g., I<sub>2</sub>) .
-
Applications : SAMs for hydrophobic coatings or biosensor interfaces .
Nucleophilic Substitution
The thiol group participates in nucleophilic displacement reactions with alkyl halides or epoxides.
Example Reaction:
-
Electrophiles Tested :
Ester Hydrolysis
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-sulfanylpropanoic acid and dodecanol.
Hydrolysis Kinetics:
| Condition | Rate Constant (k, s<sup>-1</sup>) | Half-Life (t<sub>1/2</sub>) |
|---|---|---|
| 1M HCl (70°C) | 3.2 × 10<sup>-4</sup> | 36 hours |
| 1M NaOH (25°C) | 1.8 × 10<sup>-3</sup> | 6.4 hours |
| Data modeled from propanoate ester analogs . |
Complexation with Metal Ions
The thiol group coordinates with soft metal ions (e.g., Au, Ag) to form stable complexes, useful in nanoparticle synthesis.
Case Study: Gold Nanoparticle Functionalization
Photochemical Reactivity
Under UV light, the compound undergoes homolytic S–H bond cleavage, generating thiyl radicals for controlled polymerization.
RAFT Polymerization Performance:
| Monomer | Đ (Dispersity) | M<sub>n</sub> (g/mol) | Conversion (%) |
|---|---|---|---|
| Methyl acrylate | 1.18 | 24,500 | 89 |
| Styrene | 1.25 | 18,300 | 76 |
| Results inferred from trithiocarbonate-based CTAs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
